AZD7624

Übersicht

Beschreibung

AZD-7624 ist ein niedermolekularer Inhibitor, der von AstraZeneca zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) entwickelt wurde. Er zielt auf den Mitogen-aktivierten Protein-Kinase 14 (p38 alpha)-Signalweg ab, der eine entscheidende Rolle bei der Regulation und Aktivierung von proinflammatorischen Mediatoren spielt .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Inhibition der p38 alpha Mitogen-aktivierten Proteinkinase.

Biologie: Die Verbindung wird verwendet, um die Rolle von p38 alpha in zellulären Signalwegen und Entzündungen zu untersuchen.

Medizin: AZD-7624 wird hauptsächlich für sein therapeutisches Potenzial bei der Behandlung von COPD und anderen entzündlichen Erkrankungen erforscht.

Wirkmechanismus

AZD-7624 übt seine Wirkung durch die Hemmung der Aktivität der Mitogen-aktivierten Proteinkinase 14 (p38 alpha) aus. Diese Kinase ist an der Regulation von proinflammatorischen Zytokinen beteiligt, wie z. B. Tumor-Nekrose-Faktor-alpha (TNF-alpha) und Interleukin-6 (IL-6). Durch die Hemmung von p38 alpha reduziert AZD-7624 die Produktion dieser Zytokine, wodurch Entzündungen verringert und die Lungenfunktion bei COPD-Patienten verbessert werden .

Vorbereitungsmethoden

Die Synthese von AZD-7624 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Der Syntheseweg beginnt typischerweise mit der Herstellung eines substituierten Pyridinderivats, gefolgt von einer Reihe von Kupplungsreaktionen, um verschiedene funktionelle Gruppen einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Buchwald-Hartwig-Aminierung . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Reaktionen für die großtechnische Synthese, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

AZD-7624 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.

Substitution: AZD-7624 kann Substitutionsreaktionen unterliegen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wirkmechanismus

AZD-7624 exerts its effects by inhibiting the activity of mitogen-activated protein kinase 14 (p38 alpha). This kinase is involved in the regulation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). By inhibiting p38 alpha, AZD-7624 reduces the production of these cytokines, thereby decreasing inflammation and improving lung function in COPD patients .

Vergleich Mit ähnlichen Verbindungen

AZD-7624 ist einzigartig in seiner hohen Selektivität für die p38 alpha und p38 beta Isoformen, während es gegenüber den Gamma- und Delta-Isoformen inaktiv ist. Ähnliche Verbindungen umfassen:

SB203580: Ein weiterer p38 alpha-Inhibitor, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.

BIRB 796: Ein potenter p38 alpha-Inhibitor mit einem breiteren Wirkungsspektrum gegen andere Kinasen.

VX-702: Ein p38 alpha-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften im Vergleich zu AZD-7624. Die Einzigartigkeit von AZD-7624 liegt in seiner inhalativen Verabreichungsmethode, die eine minimale systemische Exposition und eine gezielte Wirkung in der Lunge gewährleistet.

Eigenschaften

IUPAC Name |

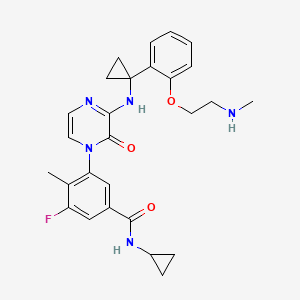

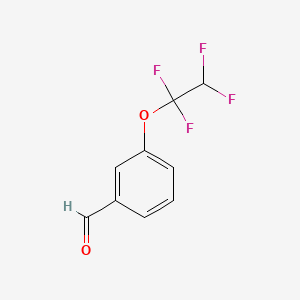

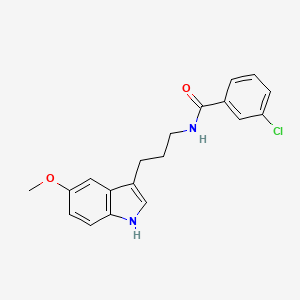

N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKPHNTWNILINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095004-78-6 | |

| Record name | AZD-7624 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7624 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

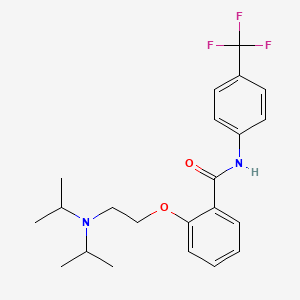

![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)